What is Terbutaline-d9 and its chemical properties
What is Terbutaline-d9 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutaline-d9 is the deuterated analog of Terbutaline, a selective β2-adrenergic receptor agonist. Due to its isotopic labeling, Terbutaline-d9 serves as an invaluable internal standard for the quantitative analysis of Terbutaline in biological matrices and pharmaceutical formulations.[1][2] Its near-identical chemical and physical properties to the parent drug, combined with its distinct mass spectrometric signature, make it the gold standard for pharmacokinetic, metabolic, and quality control studies involving Terbutaline. This guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and mechanism of action of Terbutaline-d9.
Chemical and Physical Properties
Terbutaline-d9 shares most of its physicochemical properties with Terbutaline, with the primary difference being its increased molecular weight due to the presence of nine deuterium atoms. This isotopic substitution has a minimal effect on its biological activity but provides a clear mass shift for mass spectrometry-based detection.[3]
Table 1: Chemical and Physical Properties of Terbutaline-d9 and Terbutaline
| Property | Terbutaline-d9 | Terbutaline |
| IUPAC Name | 5-[2-(tert-butyl-d9-amino)-1-hydroxyethyl]benzene-1,3-diol | 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol |
| Synonyms | 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol | Brethine, Bricanyl |
| CAS Number | 1189658-09-0[4][5] | 23031-25-6 |
| Molecular Formula | C₁₂H₁₀D₉NO₃[4][5] | C₁₂H₁₉NO₃ |
| Molecular Weight | 234.34 g/mol [4][5] | 225.28 g/mol [6] |
| Appearance | Tan to Light Brown Solid[5] | Solid[6] |
| Melting Point | 99-102°C | 119-122 °C[6] |
| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) | 1 g/1.5 mL in water[6] |
| pKa (Strongest Acidic) | Not explicitly available, expected to be similar to Terbutaline | 8.86[7] |
| pKa (Strongest Basic) | Not explicitly available, expected to be similar to Terbutaline | 9.76[7] |
| LogP | Not explicitly available, expected to be similar to Terbutaline | 0.9[6] |
Synthesis
The synthesis of Terbutaline-d9 involves a multi-step process that parallels the synthesis of Terbutaline, with the introduction of deuterium atoms at the tert-butyl group. A representative synthetic route is outlined below, based on established methods for the synthesis of Terbutaline.
Representative Synthetic Protocol
A common route for synthesizing the core structure of Terbutaline involves the reaction of 3,5-dibenzyloxyacetophenone with a brominating agent, followed by reaction with an appropriately deuterated N-benzyl-N-tert-butylamine. The final step involves debenzylation to yield Terbutaline-d9.
Step 1: Bromination of 3,5-Dibenzyloxyacetophenone 3,5-Dibenzyloxyacetophenone is brominated to form 2-bromo-1-(3,5-dibenzyloxyphenyl)ethan-1-one. This reaction is typically carried out using a brominating agent like dibromohydantoin in a suitable solvent such as ethyl acetate, often with an acid catalyst.
Step 2: Amination with Deuterated N-benzyl-N-tert-butylamine The resulting bromoacetophenone derivative is then reacted with N-benzyl-N-(tert-butyl-d9)amine. This introduces the deuterated tert-butylamino group to the molecule.
Step 3: Reduction of the Ketone The ketone group is reduced to a hydroxyl group, commonly using a reducing agent such as sodium borohydride.
Step 4: Deprotection (Debenzylation) The benzyl protecting groups on the hydroxyls of the phenyl ring are removed. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This final step yields Terbutaline-d9.
Mechanism of Action: β2-Adrenergic Signaling Pathway
Terbutaline, and by extension Terbutaline-d9, exerts its therapeutic effect through its action as a selective β2-adrenergic receptor agonist.[8] These receptors are predominantly found on the smooth muscle cells of the airways.
Upon binding to the β2-adrenergic receptor, Terbutaline initiates a signaling cascade:
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Receptor Activation: The binding of Terbutaline to the β2-adrenergic receptor causes a conformational change in the receptor.
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G-Protein Activation: This conformational change activates a stimulatory G-protein (Gs).
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Adenylyl Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[8]
-
Smooth Muscle Relaxation: Activated PKA phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[8]
Caption: Signaling pathway of Terbutaline-d9.
Experimental Protocols
The primary application of Terbutaline-d9 is as an internal standard in the quantitative analysis of Terbutaline. Below is a representative experimental protocol for the analysis of Terbutaline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive method.
Quantitative Analysis of Terbutaline in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Terbutaline reference standard
-
Terbutaline-d9 (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
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Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Terbutaline and Terbutaline-d9 in methanol.
-
Prepare working standard solutions of Terbutaline by serial dilution of the stock solution with a mixture of water and methanol.
-
Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range (e.g., 0.05 to 10 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the Terbutaline-d9 internal standard solution to all calibration standards and QC samples.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples (spiked with internal standard) onto the SPE cartridges.
-
Wash the cartridges with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Terbutaline from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Terbutaline: e.g., m/z 226.1 -> 152.1
-
Terbutaline-d9: e.g., m/z 235.2 -> 161.2
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
5. Data Analysis
-
Integrate the peak areas for both Terbutaline and Terbutaline-d9.
-
Calculate the peak area ratio of Terbutaline to Terbutaline-d9.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Terbutaline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative analysis.
Conclusion
Terbutaline-d9 is an essential tool for researchers and professionals in the fields of pharmacology, toxicology, and pharmaceutical analysis. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for Terbutaline. A thorough understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is crucial for its effective implementation in a laboratory setting. The well-characterized mechanism of action of its non-deuterated counterpart provides a solid foundation for its application in pharmacological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 4. Computation and NMR crystallography of terbutaline sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Quantitative determination of terbutaline and orciprenaline in human plasma by gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
